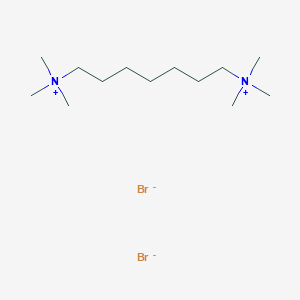

Bis-1,7-(trimethylammonium)hepyl Dibromide

Descripción general

Descripción

El isómero 6-metoxinaftílico de JWH 081 es un cannabinoide sintético que exhibe una alta afinidad por el receptor cannabinoide central (CB1) y una afinidad diez veces menor por el receptor cannabinoide periférico (CB2) . Este compuesto es estructuralmente distinto de JWH 081 por la posición del grupo metoxilo en el anillo naftílico, que está unido en la posición 6 en lugar de la posición 4 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del isómero 6-metoxinaftílico de JWH 081 implica la reacción de 6-metoxinaftaldehído con 1-pentilindol en presencia de un catalizador adecuado. La reacción suele tener lugar bajo condiciones de reflujo en un disolvente orgánico como el tolueno o el diclorometano. El producto se purifica entonces mediante cromatografía en columna para obtener el compuesto deseado con una alta pureza .

Métodos de producción industrial

La producción industrial del isómero 6-metoxinaftílico de JWH 081 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede aumentar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El isómero 6-metoxinaftílico de JWH 081 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: El grupo metoxilo del anillo naftílico puede sustituirse por otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

Bis-1,7-(trimethylammonium)heptyl dibromide serves as a reagent in organic synthesis , particularly in the formation of complex molecules. Its ability to act as a nucleophile allows it to participate in various substitution reactions, making it valuable for synthesizing other organic compounds .

Building Block for Pharmaceuticals

The compound is utilized as a building block in the pharmaceutical industry due to its cationic nature, which can enhance the solubility and bioavailability of drug candidates. This feature is particularly important when designing drugs that target biological membranes .

Biological Research

Membrane Interaction Studies

Due to its unique structure, Bis-1,7-(trimethylammonium)heptyl dibromide is often employed in studies related to membrane proteins and ion channels . It integrates into lipid bilayers, influencing membrane fluidity and protein functionality. This characteristic is crucial for understanding drug-membrane interactions and cellular processes .

Pharmacological Applications

The compound acts as a competitive antagonist at the neuromuscular junction , similar to heptamethonium bromide. It binds reversibly to acetylcholine receptors on muscle membranes, inhibiting muscle contraction. This property has implications for pharmacological research, particularly in developing muscle relaxants and studying neuromuscular disorders .

Case Study 1: Membrane Permeability

A study investigated the effects of Bis-1,7-(trimethylammonium)heptyl dibromide on the permeability of lipid membranes. The results indicated that the compound significantly increased membrane permeability, facilitating the transport of ions across the membrane. This finding suggests potential applications in drug delivery systems where enhanced membrane penetration is desired.

Case Study 2: Ion Channel Modulation

Research has demonstrated that Bis-1,7-(trimethylammonium)heptyl dibromide can modulate ion channel activity in neuronal cells. By altering the ionic environment around these channels, the compound influences neuronal excitability and synaptic transmission. Such effects are vital for understanding neurological diseases and developing therapeutic strategies .

Mecanismo De Acción

El compuesto ejerce sus efectos al unirse al receptor cannabinoide central (CB1) con alta afinidad, lo que lleva a la activación del receptor y la posterior modulación de la liberación de neurotransmisores . La afinidad de unión por el receptor cannabinoide periférico (CB2) es significativamente menor, lo que da lugar a efectos periféricos reducidos . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las quinasas de proteínas activadas por mitógenos .

Comparación Con Compuestos Similares

Compuestos similares

JWH 018: Otro cannabinoide sintético con alta afinidad por los receptores CB1 y CB2.

JWH 073: Estructura similar pero con diferente longitud de cadena alquílica.

JWH 250: Contiene un sustituyente diferente en el anillo naftílico.

Singularidad

El isómero 6-metoxinaftílico de JWH 081 es único debido a la posición del grupo metoxilo en el anillo naftílico, que influye en su afinidad de unión y actividad en los receptores cannabinoides. Esta variación estructural permite estudiar las relaciones estructura-actividad y desarrollar nuevos cannabinoides sintéticos con afinidades específicas por los receptores .

Actividad Biológica

Bis-1,7-(trimethylammonium)hepyl dibromide, a quaternary ammonium compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and neuromodulatory contexts. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide

- CAS Number : 56971-24-5

- Molecular Formula : C13H32N2.2Br

- Molecular Weight : 355.23 g/mol

The biological activity of this compound primarily stems from its interaction with cellular membranes and receptors:

- Antimicrobial Activity : As a quaternary ammonium compound (QAC), it exhibits significant antimicrobial properties against a variety of pathogens. The mechanism involves electrostatic interactions between the positively charged ammonium groups and negatively charged components of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell lysis .

- Neuromodulatory Effects : The compound also acts as a ganglionic blocker by targeting neuronal nicotinic acetylcholine receptors (nAChRs). This blockade inhibits both sympathetic and parasympathetic nervous system activities, influencing cardiovascular and gastrointestinal functions .

Antimicrobial Efficacy

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and fungi.

Neuromodulatory Activity

Research has demonstrated that this compound exhibits an allosteric modulation effect on muscarinic receptors. In studies involving guinea pig atria:

- The compound showed a 32-fold cardioselectivity compared to other agents.

- It was found to slow the dissociation rate of radiolabeled ligands from nAChRs, indicating a strong binding affinity .

Case Study 1: Antimicrobial Application in Clinical Settings

A study conducted in a hospital setting evaluated the effectiveness of this compound in disinfecting surfaces contaminated with nosocomial pathogens. The results indicated a significant reduction in pathogen load within minutes of application, supporting its use as an effective disinfectant in healthcare environments.

Case Study 2: Neurological Effects in Animal Models

In animal models, administration of this compound resulted in observable changes in heart rate and gastrointestinal motility. These effects were consistent with its action as a ganglionic blocker, demonstrating its potential therapeutic applications in managing autonomic dysregulation .

Propiedades

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.